4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride
Overview
Description
4-Hydrazinyl-1-methyl-1H-pyrazole dihydrochloride is a chemical compound with the molecular formula C4H9ClN4 and a molecular weight of 148.59 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride typically involves the reaction of 1-methylpyrazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-1-methyl-1H-pyrazole dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under inert atmosphere.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, hydrazine derivatives, and substituted pyrazoles. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
4-Hydrazinyl-1-methyl-1H-pyrazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methylpyrazole: This compound is similar in structure but has an amino group instead of a hydrazinyl group.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: This compound is used in cross-coupling reactions and has different functional groups.
Uniqueness
4-Hydrazinyl-1-methyl-1H-pyrazole dihydrochloride is unique due to its hydrazinyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)hydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-8-3-4(7-5)2-6-8;;/h2-3,7H,5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTXOFQLKDHSRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803599-63-4 | |
Record name | 4-Hydrazinyl-1-methyl-1H-pyrazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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